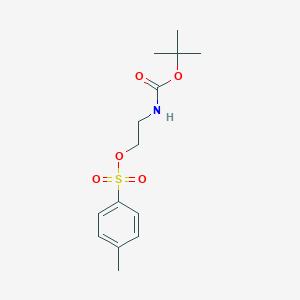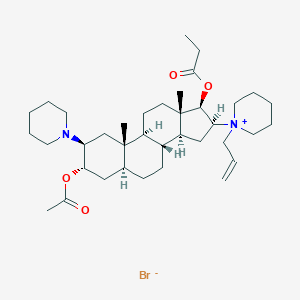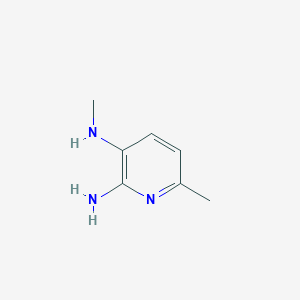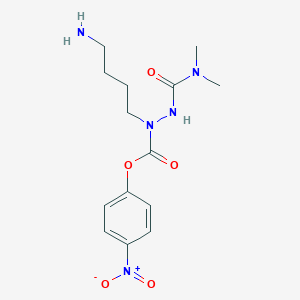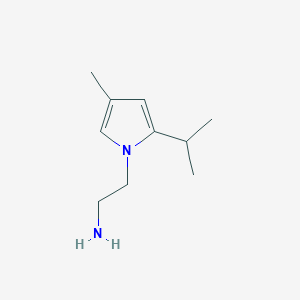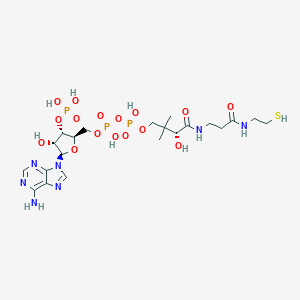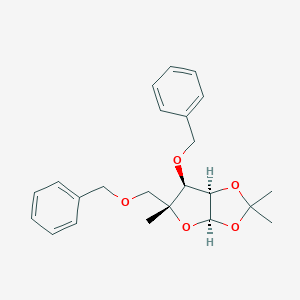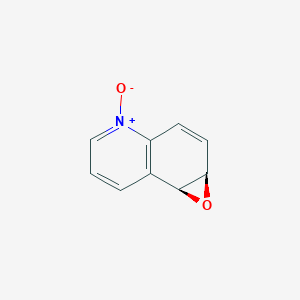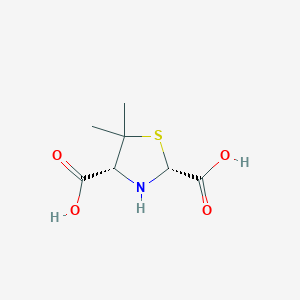
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid (DMDCA) is a naturally occurring amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. DMDCA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for research in various fields.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid is not fully understood, but it is thought to work through the activation of various signaling pathways in the body. 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose uptake. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to increase glucose uptake and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have antioxidant and anti-inflammatory properties, which may make it a promising candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in lab experiments is that it is a naturally occurring compound, which may make it more biocompatible than synthetic compounds. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been found to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.
Direcciones Futuras
There are several potential future directions for research on 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid. One area of research could be the development of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid-based therapies for the treatment of diabetes and other metabolic disorders. Additionally, further research could be done to elucidate the mechanism of action of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid and to identify other signaling pathways that it may activate. Finally, research could be done to explore the potential use of 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid in the treatment of various diseases associated with oxidative stress and inflammation, such as cancer and cardiovascular disease.
Métodos De Síntesis
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid can be synthesized through the reaction of L-cysteine with formaldehyde and thiazolidine-2,4-dicarboxylic acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for research in these fields. Additionally, 5,5-Dimethylthiazolidine-2,4-dicarboxylic acid has been studied for its potential use in the treatment of diabetes, as it has been found to improve glucose metabolism and insulin sensitivity.
Propiedades
Número CAS |
142185-31-7 |
|---|---|
Nombre del producto |
5,5-Dimethylthiazolidine-2,4-dicarboxylic acid |
Fórmula molecular |
C7H11NO4S |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
(2R,4R)-5,5-dimethyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c1-7(2)3(5(9)10)8-4(13-7)6(11)12/h3-4,8H,1-2H3,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
Clave InChI |
HTHNEPWLOCHROG-QWWZWVQMSA-N |
SMILES isomérico |
CC1([C@H](N[C@H](S1)C(=O)O)C(=O)O)C |
SMILES |
CC1(C(NC(S1)C(=O)O)C(=O)O)C |
SMILES canónico |
CC1(C(NC(S1)C(=O)O)C(=O)O)C |
Sinónimos |
5,5-dimethylthiazolidine-2,4-dicarboxylic acid 5,5-dimethylthiazolidine-2,4-dicarboxylic acid, (2S-trans)-isomer 5,5-DTDC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
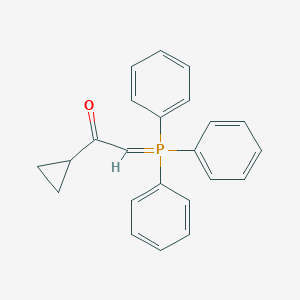
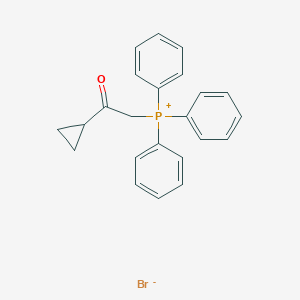
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
